

A Comprehensive Technical Guide to Bathocuproine Disulfonate for Scientific Research

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Compound of Interest

Compound Name: *Bathocuproine disulfonate*

Cat. No.: *B1214263*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **bathocuproine disulfonate**, a critical reagent in various biochemical and analytical applications. The document details its chemical properties, summarizes key quantitative data, outlines experimental protocols, and illustrates its mechanism of action in studying copper-mediated biological processes.

Core Properties and Specifications

Bathocuproine disulfonate, specifically its disodium salt, is a water-soluble derivative of bathocuproine. Its primary utility in research stems from its function as a highly sensitive and specific chelator of cuprous ions (Cu(I)).^{[1][2]} This specificity allows for the accurate detection and quantification of Cu(I) even in the presence of other metal ions, making it an invaluable tool in biological systems where copper plays a dual role as both an essential cofactor and a potential toxin.^[1] The key chemical identifiers and properties are summarized below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 52698-84-7 | [1][3] |
| Molecular Formula | $C_{26}H_{18}N_2Na_2O_6S_2$ | [3] |
| Molecular Weight | 564.54 g/mol | [1][2][3] |
| Synonyms | Disodium bathocuproinedisulfonate, BCS | [4] |
| Appearance | Off-white to light brown solid | [1] |
| Solubility | Soluble in water | |

Applications in Research and Drug Development

Bathocuproine disulfonate's ability to selectively bind Cu(I) has led to its widespread use in several key research areas:

- **Quantification of Copper:** It is a primary reagent for the colorimetric and fluorometric determination of copper concentrations in biological samples.[1][3] This is crucial for studying copper homeostasis and its dysregulation in diseases.
- **Antioxidant Capacity Assays:** The CUPRAC-BCS (CUPric Reducing Antioxidant Capacity using **Bathocuproine disulfonate**) assay utilizes BCS to measure the total antioxidant capacity of samples by quantifying the reduction of Cu(II) to Cu(I) by antioxidants.[5]
- **Oxidative Stress Research:** By chelating extracellular copper, BCS helps researchers investigate the role of copper in the generation of reactive oxygen species (ROS) through Fenton-like reactions.[6] This is particularly relevant in studies of neurodegenerative diseases and other conditions linked to oxidative stress.
- **Enzyme Inhibition Studies:** The BCS-Cu(I) complex has been shown to inhibit certain enzymes, such as HIV-1 protease, opening avenues for therapeutic research.
- **Creation of Copper-Deficient Environments:** In cellular and microbiological studies, BCS is added to culture media to create copper-deficient conditions, allowing for the investigation of copper's role in cellular growth and development.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of **bathocuproine disulfonate** in experiments. Below are protocols for its most common applications.

This protocol is based on the principle that Cu(I) quenches the fluorescence of **bathocuproine disulfonate**.^[3]

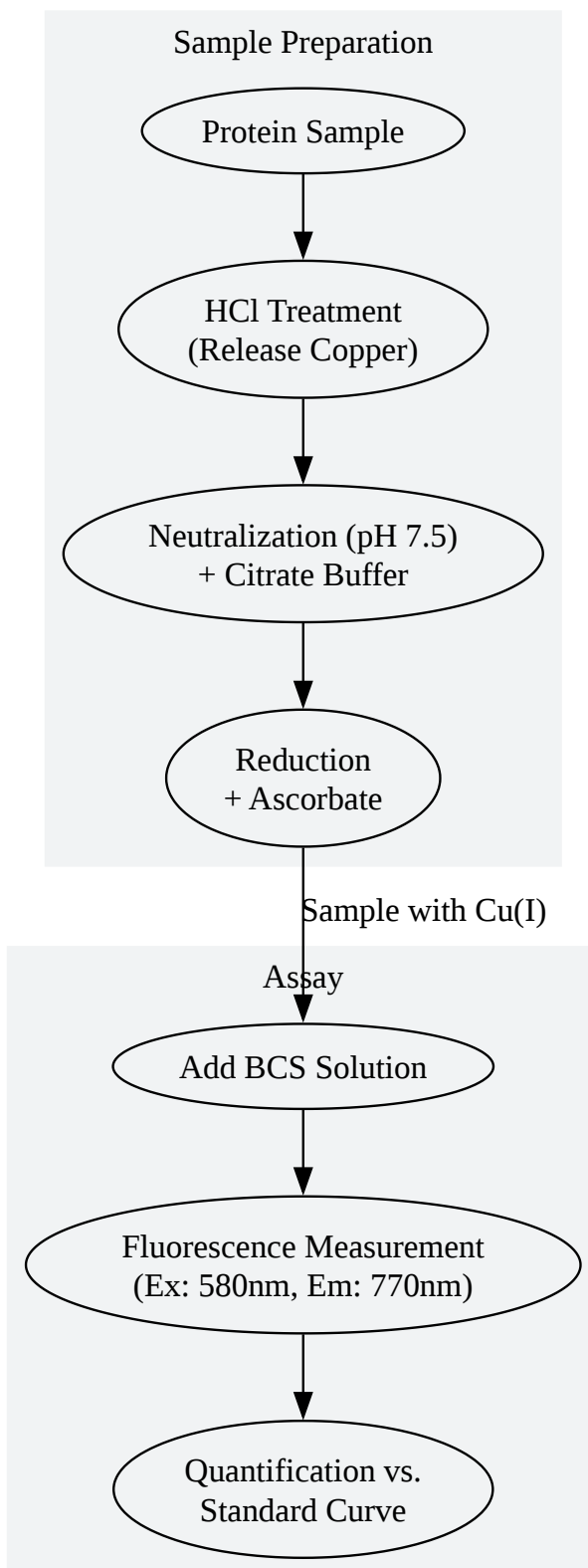
Materials:

- **Bathocuproine disulfonate (BCS)** solution
- Ascorbate solution (as a reducing agent)
- Hydrochloric acid (HCl)
- Citrate buffer (pH 7.5)
- Protein sample
- Fluorometer

Procedure:

- **Copper Release:** Treat the protein sample with HCl to release bound copper ions.
- **Neutralization:** Neutralize the sample to pH 7.5 in the presence of citrate to stabilize the released copper.
- **Reduction:** Add ascorbate to the sample to reduce all Cu(II) ions to Cu(I).
- **Chelation and Measurement:** Add the BCS solution. The Cu(I) ions will form a complex with BCS, leading to a quenching of its fluorescence.
- **Detection:** Measure the fluorescence emission at 770 nm with an excitation wavelength of 580 nm.^[3] The decrease in fluorescence is proportional to the concentration of copper in the sample.

- Quantification: Compare the fluorescence quenching of the sample to a standard curve generated with known copper concentrations.



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Workflow for Fluorometric Copper Quantification.

This assay measures the ability of a sample to reduce Cu(II) to Cu(I), with the resulting Cu(I) being quantified by BCS.[5]

Materials:

- Copper(II) chloride solution
- Ammonium acetate buffer
- **Bathocuproine disulfonate (BCS)** solution
- Trolox (as a standard antioxidant)
- Sample (e.g., human plasma, urine, or plant extract)
- Spectrophotometer

Procedure:

- **Reagent Preparation:** Prepare a working solution by mixing the copper(II) chloride, ammonium acetate buffer, and BCS solution.
- **Standard Curve:** Prepare a series of Trolox standards of known concentrations.
- **Reaction:** Add the sample and the Trolox standards to separate wells of a microplate.
- **Initiation:** Add the CUPRAC-BCS working reagent to each well to start the reaction.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the resulting orange-yellow Cu(I)-BCS complex at approximately 485-490 nm.
- **Calculation:** Subtract the blank reading and plot the standard curve. Determine the total antioxidant capacity of the sample, expressed as Trolox equivalents.

Role in Investigating Copper-Mediated Oxidative Stress

Copper ions, particularly Cu(I), can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals ($\bullet\text{OH}$) from hydrogen peroxide (H_2O_2). These radicals can cause significant damage to lipids, proteins, and DNA, leading to oxidative stress.[6][8]

Bathocuproine disulfonate is used as a tool to dissect this process. By chelating extracellular Cu(I), BCS can help determine the contribution of copper to cellular oxidative stress.

The diagram below illustrates the central role of copper in the Fenton-like reaction and how BCS can be used to mitigate this process by sequestering the catalytically active Cu(I) ions.

```
// Nodes Cu2 [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu1 [label="Cu(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="H2O2", fillcolor="#FBBC05", fontcolor="#202124"]; OH_radical [label="•OH (Hydroxyl Radical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDamage [label="Oxidative Damage\n(Lipids, Proteins, DNA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BCS [label="Bathocuproine\nDisulfonate (BCS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCS_Cu1 [label="[Cu(I)-BCS] Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agents\n(e.g., Superoxide)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cu2 -> Cu1 [label="Reduction"]; ReducingAgent -> Cu2 [style=dashed]; Cu1 -> OH_radical [label="Fenton-like Reaction"]; H2O2 -> OH_radical; OH_radical -> CellDamage; Cu1 -> BCS [label="Chelation", color="#34A853"]; BCS -> BCS_Cu1 [color="#34A853"]; Cu1 -> BCS_Cu1 [style=invis]; // for positioning }
```

Copper's role in oxidative stress and BCS intervention.

Summary of Quantitative Parameters

The following table summarizes key quantitative data for researchers using **bathocuproine disulfonate** in various assays.

| Parameter | Value | Assay Context | Reference(s) |
|--|---|---|--------------|
| Absorbance Maximum (λ_{max}) of Cu(I)-BCS Complex | ~485-490 nm | CUPRAC-BCS / Colorimetric Cu(I) Detection | [9] |
| Fluorescence Excitation (λ_{ex}) | 580 nm | Fluorometric Cu(I) Quantification | [3] |
| Fluorescence Emission (λ_{em}) | 770 nm | Fluorometric Cu(I) Quantification | [3] |
| Detection Limit | 41.8 μmol Trolox equivalents/L | CUPRAC-BCS Assay | [5] |
| Linearity Range | Up to 2 mM Trolox | CUPRAC-BCS Assay | [5] |

This guide provides a foundational understanding of **bathocuproine disulfonate** for its effective application in a research setting. Proper use of this reagent, guided by the protocols and data presented, will facilitate accurate and reproducible results in the study of copper metabolism, antioxidant capacity, and oxidative stress.

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